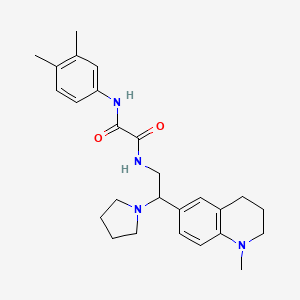

N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves complex organic reactions. For instance, the reaction of 3-(4-bromoacetylphenyl)-1-methylquinolin-2(1H)-one with pyridine and 4-methylpyridine leads to corresponding pyridinium salts. Further condensation with 4-dimethylaminobenzaldehyde yields new biscyanine dyes, illustrating a typical pathway for synthesizing complex quinoline derivatives (Yelenich et al., 2016).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the spatial arrangement of atoms within these compounds. For example, the crystal structure determination of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide reveals intermolecular hydrogen bonds of the type N-H…O, which are critical in understanding the compound's molecular interactions (Hirano et al., 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their functional groups and molecular structure. For instance, Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates present a synthetic protocol for pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, showcasing the compounds' versatility in forming various chemical structures (Lu & Shi, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Analysis

The synthesis and characterization of related compounds involve complex chemical reactions that yield products with potential applications in dye synthesis and material science. For instance, the synthesis of biscyanine dyes from related quinoline derivatives highlights a method for creating compounds with specific electronic and absorption spectra properties, which can be crucial in the development of new materials for electronic and photonic applications (Yelenich et al., 2016).

Catalytic Reactions

Lewis acid catalyzed reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates lead to the synthesis of pyrrolidine and tetrahydroquinoline derivatives. This methodology demonstrates the potential of utilizing similar structures in catalytic processes to yield pharmacologically relevant compounds (Lu & Shi, 2007).

Anticancer Applications

Compounds with similar structural features have shown potent topoisomerase I-targeting activity and cytotoxicity against cancer cells. The modification of substituents in related structures could influence their biological activity, offering a pathway for the development of new anticancer agents (Ruchelman et al., 2004).

Eigenschaften

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O2/c1-18-8-10-22(15-19(18)2)28-26(32)25(31)27-17-24(30-13-4-5-14-30)21-9-11-23-20(16-21)7-6-12-29(23)3/h8-11,15-16,24H,4-7,12-14,17H2,1-3H3,(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGHRISWRRBOJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B2484305.png)

![N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2484308.png)

![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/no-structure.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)